Cas no 95-53-4 (toluidine)

toluidine structure
toluidine structure
toluidine
95-53-4
C7H9N
107.153061628342
MFCD00007730
34802
7242

toluidine Properties

Names and Identifiers

    • 2-Methylbenzenamine
    • 2-Aminotoluene
    • 2-Methylaniline
    • 2-Toluidine
    • 1-Amino-2-methylbenzene
    • 1-Methyl-2-aminobenzene
    • Ortho Toluidine
    • o-Toluidine
    • o-Toluidine solution
    • 0-Toluidine
    • 2-methyl-aniline
    • 2-methylphenylamine
    • ortho-methyl aniline
    • o-Toluide
    • o-Toluidin
    • o-Toluidyna
    • toluidines
    • ortho-Toluidinene
    • 2-Methylbenzenamine (ACI)
    • o-Toluidine (8CI)
    • 2-Amino-1-methylbenzene
    • 2-Methyl-1-aminobenzene
    • 2-Tolylamine
    • 6-Methylaniline
    • NSC 15348
    • o-Aminotoluene
    • o-Methylaniline
    • o-Methylbenzenamine
    • o-Tolylamine
    • Q311695
    • Benzenamine, 2-methyl-
    • O-Toluidine (ACD/Name 4.0)
    • RCRA waste number U328
    • o-Toluidine, liquid or solid [UN1708] [Poison]
    • MLS002415766
    • NCGC00091368-04
    • SCHEMBL15789
    • PRILOCAINE IMPURITY B (EP IMPURITY)
    • NSC-15348
    • BCP17522
    • o-Toluidine, >=99%
    • FT-0675282
    • O-TOLUIDINE(1%)
    • 51V
    • 121536-13-8
    • o-Toluidine 10 microg/mL in Cyclohexane
    • NCGC00091368-03
    • o-Toluidin [Czech]
    • ORTHO-TOLUIDINE (IARC)
    • BP-21341
    • AI3-24383
    • ORTHO-TOLUIDINE [IARC]
    • C90102
    • STR00213
    • O-Toluidin (CZECH)
    • WLN: ZR B1
    • NCGC00253986-01
    • InChI=1/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H
    • 2-Methylbenzamine
    • HMS3039B11
    • o-Toluidine 100 microg/mL in Cyclohexane
    • CHEMBL1381
    • DTXSID1026164
    • MFCD00007730
    • 2-Aminotoluene (o-toluidine)
    • o-Toluidyna [Polish]
    • T0299
    • 2-methyl aniline
    • PRILOCAINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
    • Tox21_300179
    • CHEBI:66892
    • o-Toluidine, analytical standard
    • CAS-95-53-4
    • o-Toluidine, liquid
    • HSDB 2042
    • 2-methyl-benzenamine
    • Z57127943
    • Aniline, 2-methyl-
    • 68408-22-0
    • 2-Methylphenylamine (ACD/Name 4.0)
    • ortho-toluidine
    • F2190-0418
    • 2-amino toluene
    • 95-53-4
    • o-Toluidine, liquid or solid
    • NSC15348
    • CI 37077
    • BIDD:ER0679
    • B635MZ0ZLU
    • EC 202-429-0
    • UNII-B635MZ0ZLU
    • PRILOCAINE IMPURITY B [EP IMPURITY]
    • o-Toluidine 500 microg/mL in Methanol
    • O-Toluidyna (POLISH)
    • ortho-tolylamine
    • RCRA waste no. U328
    • O-TOLUIDINE-D3 (METHYL-D3)
    • AM87484
    • 2 -methylaniline
    • NS00008265
    • O-TOLUIDINE [MI]
    • o-Toluidine, purum p.a., >=99.5% (GC)
    • NCGC00091368-01
    • Tox21_201256
    • o-Toluidine, SAJ special grade, >=99.0%
    • o-tolyl-amine
    • 2-AMINOTOLUENE [HSDB]
    • o-Toluidine, 98%
    • o-Toluidine, p.a., 99.5%
    • EN300-33459
    • NCGC00258808-01
    • SMR001370921
    • Benzenamine, methyl-
    • EINECS 202-429-0
    • AKOS000119109
    • CCRIS 597
    • TOLUIDINE (ORTHO)
    • NCGC00091368-02
    • C.I. 37077
    • 2-Methylbenzenamine (o-Toluidine)
    • 2-Toluidine-d7
    • DTXCID206164
    • 2-(methyl)aniline
    • o-Toluidine,99%
    • STL163331
    • +Expand
    • MFCD00007730
    • RNVCVTLRINQCPJ-UHFFFAOYSA-N
    • 1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3
    • NC1C(C)=CC=CC=1
    • 741981

Computed Properties

  • 107.07300
  • 1
  • 1
  • 0
  • 107.073499
  • 8
  • 70.8
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 26

Experimental Properties

  • 2.15840
  • 26.02000
  • 9536
  • n20/D 1.572(lit.)
  • 1.5 g/100 mL (25 ºC)
  • 199-200 °C(lit.)
    89-90 °C/11 mmHg(lit.)
  • −28 °C (lit.)
  • 0.26 mmHg ( 25 °C)
  • Fahrenheit: 185 ° f < br / > Celsius: 85 ° C < br / >
  • 1.5 g/100 mL (25°C)
  • 2000 μg/mL in methanol
  • Colorless or yellowish oily liquid [1]
  • 7.4 (H2O, 20℃)Aqueous solution
  • Slightly soluble in water, soluble in ethanol, ether, dilute acid. [14]
  • Air & Light Sensitive
  • 4.44(at 25℃)
  • 37077
  • 1.008 g/mL at 25 °C(lit.)

toluidine Security Information

toluidine Customs Data

  • 29214300
  • China Customs Code:

    2921430020

    Overview:

    2921430020 O-toluidine.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    2921430020 o-toluidine.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:6.5%.General tariff:30.0%

toluidine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Chloroform
Reference
The self oxidation reduction of N-arylhydroxylamines
Yang, Chia Hsi; Lin, You Chung, Journal of the Chinese Chemical Society (Taipei, 1987, 34(1), 19-24

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Formic acid (polymer-supported) ,  Zinc Solvents: Methanol ;  20 min, rt
Reference
Clean and efficient hydrogenative cleavage of azo compounds using polymer-supported formate and zinc
Srinivasa, G. R.; Abiraj, K.; Gowda, D. Channe, Synthetic Communications, 2005, 35(9), 1161-1165

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  15 min, rt
Reference
Reductive cleavage of azo compounds by zinc and ammonium chloride
Sridhara, M. B.; Srinivasa, G. R.; Gowda, D. Channe, Synthetic Communications, 2004, 34(8), 1441-1446

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylammonium formate Catalysts: Zinc Solvents: Methanol ;  5 min, rt
Reference
Zinc-Catalyzed Hydrogenative Cleavage of Azo Compounds Using Triethylammonium Formate
Srinivasa, G. R.; Abiraj, K.; Gowda, D. Channe, Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 2004, 34(2), 223-231

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Ammonium acetate Catalysts: Zinc Solvents: Methanol ;  5 min, rt
Reference
Hydrogenative cleavage of azo compounds catalyzed by commercial zinc dust using ammonium acetate
Srinivasa, G. R.; Abiraj, K.; Gowda, D. Channe, Indian Journal of Chemistry, 2004, (1), 192-195

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Formic acid ,  Hydrazine ;  0 °C
1.2 Catalysts: Nickel Solvents: Methanol ;  12 h, reflux
Reference
Facile transfer hydrogenation of azo compounds to hydrazo compounds and anilines by using Raney Nickel and hydrazinium monoformate
Prasad, H. S.; Gowda, Shankare; Gowda, D. Channe, Synthetic Communications, 2004, 34(1), 1-10

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ammonium formate ,  Nickel Solvents: Methanol ;  12 min, rt
Reference
Rapid cleavage of azo compounds to amine/s using Raney nickel and ammonium formate or formic acid
Gowda, D. Channe; Gowda, Shankare; Abiraj, K., Indian Journal of Chemistry, 2003, (7), 1774-1776

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Ammonium formate ,  Magnesium Solvents: Methanol ;  rt; 15 min, rt
Reference
Magnesium-catalyzed cost effective and rapid reductive cleavage of azo compounds using ammonium formate
Abiraj, K.; Gowda, Shankare; Gowda, D. Channe, Journal of Chemical Research, 2003, (5), 299-300

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Formic acid, compd. with hydrazine (1:1) Catalysts: Zinc Solvents: Methanol ;  12 min, reflux
Reference
Reductive cleavage of azo compounds catalyzed by commercial zinc dust and hydrazinium monoformate as a new hydrogen donor for heterogeneous catalytic transfer hydrogenation
Gowda, Shankare; Abiraj, K.; Gowda, D. Channe, Journal of Chemical Research, 2002, (8), 384-385

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Zinc Solvents: Methanol
Reference
Reductive cleavage of azo compounds catalyzed by commercial zinc dust using ammonium formate or formic acid
Gowda, Shankare; Abiraj, K.; Gowda, D. Channe, Tetrahedron Letters, 2002, 43(7), 1329-1331

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 1 atm, 30 °C
Reference
Tuning the Surface Wettability of Pd/COFs for Selective Hydrogenation
Li, Xiang; Li, He; Li, Chunzhi; Wang, Maodi; Yang, Qihua, ChemCatChem, 2023, 15(12),

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Methanol ;  1 MPa, rt → 110 °C; 4 h, 110 °C
Reference
Chemoselective Hydrogenation of Nitroarenes by an Efficient Co@NC/AC Catalyst
Zhang, Guanyi; Liu, Lin; Zhu, Qingqing; Kong, Xiangjin, Catalysis Letters, 2023, 153(5), 1536-1542

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iridium (H 102-supported) Solvents: Methanol ;  30 min, 25 °C
Reference
Highly selective reduction catalyst for nitroarenes and preparation method and application thereof
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron ,  Iron carbide (Fe3C) Solvents: Ethanol ;  2 h, 60 °C
Reference
MOF-derived N-doped carbon composites embedded with Fe/Fe3C nanoparticles as highly chemoselective and stable catalysts for catalytic transfer hydrogenation of nitroarenes
Feng, Binbin; Xu, Qionghao; Wu, Xiaoxue; Ye, Chunlin; Fu, Yanghe; et al, Applied Surface Science, 2021, 557,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: (OC-6-14)-[[2,3-Butanedione 2,3-di(oximato-κN)](1-)][2,3-butanedione 2,3-di(oxim… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  rt → -78 °C; 24 h, -78 °C
Reference
Minimization of Back-Electron Transfer Enables the Elusive sp3 C-H Functionalization of Secondary Anilines
Zhao, Huaibo; Leonori, Daniele, Angewandte Chemie, 2021, 60(14), 7669-7674

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe2O3) (N-doped porous organic polymers) Solvents: Ethanol ;  110 min, 80 °C
Reference
Iron oxide modified N-doped porous carbon derived from porous organic polymers as a highly-efficient catalyst for reduction of nitroarenes
Lv, Jing; Liu, Zhengtang; Dong, Zhengping, Molecular Catalysis, 2020, 498,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen ,  Aminoborane Catalysts: Nickel ,  Copper Solvents: Methanol ,  Water ;  30 min, rt
Reference
Preparation method of supported Cu-Ni bimetallic catalyst and its application in reduction reaction
, China, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt (nitrogen-doped carbon encapsulated) Solvents: Ethanol ;  60 min, 80 °C
Reference
Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst
Chen, Shuo; Ling, Li-Li; Jiang, Shun-Feng; Jiang, Hong, Green Chemistry, 2020, 22(17), 5730-5741

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Cobalt (N, S co-doped carbon-encapsulated) Solvents: Tetrahydrofuran ,  Water ;  4 h, 120 °C
Reference
Selective Transfer Hydrogenation and N-Formylation of Nitroarenes by a Facilely Prepared N, S Co-doped Carbon-Encapsulated Cobalt Nanoparticle Catalyst
Zhu, Qian; Sun, Xun; Zhao, Hong; Xu, Dan; Dong, Zhengping, Industrial & Engineering Chemistry Research, 2020, 59(13), 5615-5623

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Niobium pentoxide ,  Palladium Solvents: Methanol-d4 ,  Water ;  1.5 h, rt
Reference
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon
Yamamoto, Yuta; Shimizu, Eisho; Ban, Kazuho; Wada, Yoshiyuki; Mizusaki, Tomoteru; et al, ACS Omega, 2020, 5(6), 2699-2709

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Ammonia borane Catalysts: Alumina ,  Cobalt alloy, base, Co 67,Ni 33 Solvents: Methanol ,  Water ;  10 min, 323 K
Reference
Superfine CoNi alloy embedded in Al2O3 nanosheets for efficient tandem catalytic reduction of nitroaromatic compounds by ammonia borane
Cheng, Sihang; Liu, Yanchun; Zhao, Yingnan; Zhao, Xinyu; Lang, Zhongling; et al, Dalton Transactions, 2019, 48(47), 17499-17506

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Water ;  2000 h, 0.8 MPa, 80 °C
Reference
Preparation of nitrogen-modified carbon-supported noble metal hydrogenation catalyst and application thereof in hydrogenation reaction of nitrobenzene compounds
, China, , ,

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel ;  3 h, 1.5 MPa, 180 °C; 1.5 MPa, 180 °C → 190 °C; 30 min, 1.5 MPa, 190 °C
Reference
Preparation method of methylaniline by hydrogenation of nitrotoluene
, China, , ,

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Xylene ;  3 h, 120 °C
Reference
2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence
Velappan, Anand Babu; Kogatam, Subhashini; Datta, Dhrubajyoti; Srithar, Rakshantha; Nanjappan, Gunasekaran; et al, Organic Chemistry Frontiers, 2019, 6(14), 2360-2364

Synthetic Circuit 25

Reaction Conditions
1.1 Catalysts: Carbon Solvents: Ethanol ;  80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ;  12 h, 80 °C
Reference
Renewable Soybean Pulp Derived N-Doped Carbon Materials for Efficient Chemoselective Hydrogenation of Halogenated Nitrobenzenes
Lv, Jing; Zheng, Yunfeng; Zhu, Yangyang; Yuan, Man; Chang, Yanlong; et al, ChemistrySelect, 2019, 4(14), 4083-4091

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  8 min, 0.2 MPa, 50 °C
Reference
Pd-Pt/modified GO as an efficient and selective heterogeneous catalyst for the reduction of nitroaromatic compounds to amino aromatic compounds by the hydrogen source
Salahshournia, Hossein; Ghiaci, Mehran, Applied Organometallic Chemistry, 2019, 33(4),

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Sodium formate ,  Potassium hydroxide ;  1 h
Reference
Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition
Martina, Katia; Baricco, Francesca; Tagliapietra, Silvia; Moran, Maria Jesus; Cravotto, Giancarlo; et al, New Journal of Chemistry, 2018, 42(23), 18881-18888

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Cobalt Solvents: Tetrahydrofuran ,  Water ;  12 h, 120 °C
Reference
Method for preparing aromatic amine compound
, China, , ,

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ;  6 h, 0.6 MPa, 120 °C
Reference
Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst
Chen, Xiaodong; Shen, Kui ; Ding, Danni; Chen, Junying; Fan, Ting ; et al, ACS Catalysis, 2018, 8(11), 10641-10648

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel ,  [μ-[2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[[(E)-nitrilo]methylidyne]]bis[4-methylp… Solvents: Ethanol ;  7.5 h, 2.2 MPa, 210 °C
Reference
High Catalytic Performance of a CeO2-Supported Ni Catalyst for Hydrogenation of Nitroarenes, Fabricated via Coordination-Assisted Strategy
She, Wei; Qi, Tianqinji; Cui, Mengxing; Yan, Pengfei; Ng, Seik Weng; et al, ACS Applied Materials & Interfaces, 2018, 10(17), 14698-14707

Synthetic Circuit 31

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters, nitrogen-doped mesoporous carbon-supported) ;  3 h, 1 MPa, rt → 45 °C
Reference
Solvent-Free Selective Hydrogenation of Nitroarenes Using Nanoclusters of Palladium Supported on Nitrogen-Doped Ordered Mesoporous Carbon
Huang, Haigen; et al, ChemCatChem, 2016, 8(8), 1485-1489

Synthetic Circuit 32

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Dicyandiamide (reaction product with Raney nickel) ,  Nickel (reaction product with dicyandiamide) Solvents: Methanol ;  64 min, 1 MPa, 353 K
Reference
Highly selective hydrogenation of halonitroaromatics to aromatic haloamines by ligand modified Ni-based catalysts
Lu, Chun Shan; et al, Chinese Chemical Letters, 2012, 23(5), 545-548

toluidine Raw materials

toluidine Preparation Products

toluidine Related Literature